molecular formula C17H17ClN2O B11136274 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane

Cat. No.: B11136274
M. Wt: 300.8 g/mol
InChI Key: BXTWQPPWBAUTJU-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the 4-chlorophenyl group in this compound enhances its chemical properties, making it a subject of interest in scientific research.

Properties

Molecular Formula

C17H17ClN2O

Molecular Weight

300.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2-ethoxyethyl)benzimidazole

InChI

InChI=1S/C17H17ClN2O/c1-2-21-12-11-20-16-6-4-3-5-15(16)19-17(20)13-7-9-14(18)10-8-13/h3-10H,2,11-12H2,1H3

InChI Key

BXTWQPPWBAUTJU-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane typically involves the reaction of 4-chlorobenzylamine with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is characterized by its unique structural features, which include a chlorophenyl group and an ethoxyethane moiety. These components contribute to its potential pharmacological properties. The molecular formula is C15H14ClN2C_{15}H_{14}ClN_2, and it exhibits various physical and chemical properties that enhance its utility in medicinal chemistry.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmaceutical Development

Benzimidazole derivatives are known for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research has indicated that compounds like this compound exhibit significant potential as therapeutic agents.

  • Anti-Cancer Activity : Studies have shown that benzimidazole derivatives can inhibit tumor growth by interfering with cellular mechanisms. For example, the compound has been evaluated for its effects on cancer cell lines, demonstrating cytotoxic activity against various types of cancer cells (e.g., breast and lung cancer) .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, some studies suggest that they may act as inhibitors of protein kinases involved in cell proliferation .

The biological activities of this compound have been assessed using various methodologies:

  • In Vitro Studies : Laboratory experiments using cell cultures have provided insights into the compound's efficacy and safety profile. These studies typically involve measuring cell viability, apoptosis rates, and other markers of cellular health .
  • In Vivo Studies : Animal models are employed to evaluate the pharmacokinetics and therapeutic effects of the compound in a living organism. Such studies help determine the dosage and potential side effects before human trials .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance efficacy or reduce toxicity.

  • Solid-State Forms : Recent advancements in solid-state chemistry have led to the development of amorphous solid dispersions of this compound, which can improve its solubility and bioavailability .
  • Pharmaceutical Compositions : The compound is often formulated with excipients to create effective drug delivery systems, enhancing its therapeutic potential .

Data Tables

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentInvestigating anti-cancer propertiesSignificant cytotoxicity against cancer cells
Biological ActivityIn vitro and in vivo assessmentsEffective inhibition of tumor growth
SynthesisDevelopment of solid-state forms for enhanced deliveryImproved solubility and stability

Case Study 1: Anti-Cancer Efficacy

A study published in a peer-reviewed journal evaluated the anti-cancer effects of this compound on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

Case Study 2: Pharmacokinetic Profile

Another research project focused on the pharmacokinetics of this compound in a rodent model. The study found that after administration, peak plasma concentrations were achieved within one hour, with a half-life suitable for once-daily dosing regimens.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is unique due to the presence of the ethoxyethane group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Biological Activity

The compound 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on recent studies.

Antioxidant Activity

Research indicates that derivatives of 2-[2-(4-chlorophenyl)benzimidazole] exhibit significant antioxidant properties. A study synthesized various derivatives and evaluated their effects on lipid peroxidation levels using rat liver microsomes. The results demonstrated that these compounds effectively reduced lipid peroxidation, indicating strong antioxidant capabilities. The free radical scavenging ability was assessed using the DPPH assay, where the compounds showed notable interactions with DPPH radicals, suggesting their potential as antioxidants .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A recent investigation highlighted its inhibitory effects on tumor cell proliferation across various cancer cell lines. The compound exhibited a high inhibitory concentration (IC50 values) against non-small cell lung cancer (NSCLC) cell lines, showing IC50 values around 6.26 ± 0.33 μM for HCC827 and 6.48 ± 0.11 μM for NCI-H358 in 2D assays. This activity was significantly higher compared to results obtained from 3D assays, indicating a promising profile for further development as an antitumor agent .

Table: Anticancer Activity Summary

Cell LineIC50 (μM)Assay Type
HCC8276.26 ± 0.332D
NCI-H3586.48 ± 0.112D
HCC82720.46 ± 8.633D
NCI-H35816.00 ± 9.383D

Antimicrobial Activity

In addition to its antioxidant and anticancer activities, the compound has shown promising antimicrobial properties. Studies have evaluated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized derivatives displayed moderate to strong antibacterial activity, with some compounds demonstrating significant inhibition of bacterial growth .

Table: Antimicrobial Activity Overview

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with cellular targets such as DNA and various enzymes. Studies have indicated that the presence of substituents like chlorine enhances the binding affinity of the compound to DNA, facilitating its anticancer activity through the induction of apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves two key steps:

Benzimidazole Core Formation : Condense o-phenylenediamine with 4-chlorobenzaldehyde under acidic conditions (e.g., HCl or acetic acid) to form 2-(4-chlorophenyl)benzimidazole .

Ethoxyethane Sidechain Introduction : React the benzimidazole intermediate with ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃) to introduce the ethoxyethane moiety. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .

  • Key Challenges : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is often required to isolate the product from unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodology :

  • FTIR : Identify the C-O-C stretch of the ethoxy group (~1100 cm⁻¹) and the benzimidazole N-H stretch (~3400 cm⁻¹) .
  • ¹H NMR : Look for the ethoxyethane triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 3.4–3.6 ppm, OCH₂), alongside aromatic protons (δ 7.0–8.0 ppm) from the benzimidazole and chlorophenyl groups .
  • X-ray Crystallography : Resolve planar geometry of the benzimidazole core and dihedral angles between aromatic rings, as seen in related derivatives .

Q. How does the ethoxyethane substituent influence the compound’s solubility and reactivity compared to other benzimidazole derivatives?

  • Methodology :

  • Solubility : The ethoxy group enhances lipophilicity, improving solubility in organic solvents (e.g., DCM, ethyl acetate) but reducing aqueous solubility. Compare logP values via HPLC or computational tools (e.g., ChemAxon) .
  • Reactivity : The electron-donating ethoxy group may stabilize intermediates in nucleophilic substitution reactions. Test reactivity using electrophilic agents (e.g., bromine or nitration mixtures) under controlled conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound, such as conflicting cytotoxicity data across cell lines?

  • Methodology :

  • Dose-Response Profiling : Use a panel of cancer cell lines (e.g., A549, HeLa) with standardized MTT assays to quantify IC₅₀ variability .
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify differential gene/protein expression (e.g., apoptosis markers like Bcl-2, Bax) in responsive vs. resistant cell lines .
  • Structural Analog Comparison : Synthesize analogs lacking the ethoxy group to isolate its contribution to bioactivity .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as the Hedgehog signaling pathway?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to Smoothened (SMO) receptor, focusing on the benzimidazole core’s π-π stacking with Phe484 and the ethoxy group’s hydrogen bonding .
  • Dynamic Simulations : Run 100-ns MD simulations in GROMACS to assess stability of the ligand-receptor complex, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What experimental designs are optimal for studying the compound’s supramolecular assembly in materials science applications?

  • Methodology :

  • Coordination Chemistry : React the compound with transition metals (e.g., Zn²⁺, Cu²⁺) in DMF/water mixtures to form metal-organic frameworks (MOFs). Characterize via PXRD and BET surface area analysis .
  • Self-Assembly Studies : Use TEM and AFM to monitor nanostructure formation (e.g., nanowires) in solvent-evaporation systems, varying concentration and solvent polarity .

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